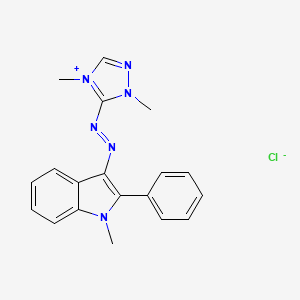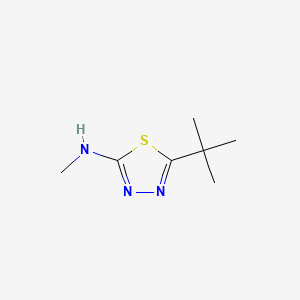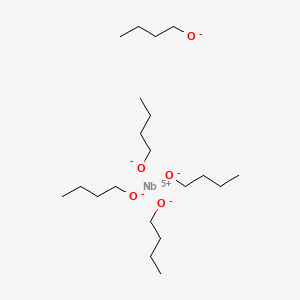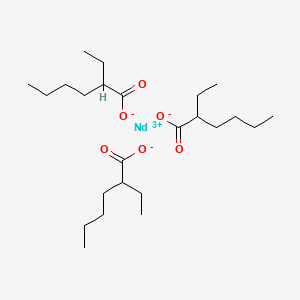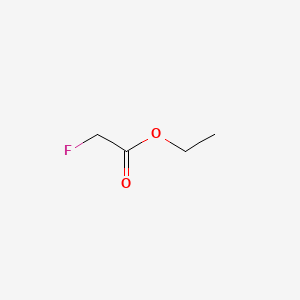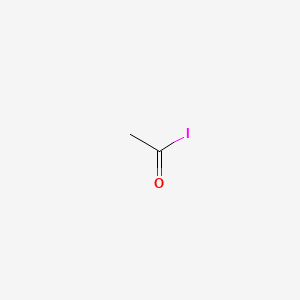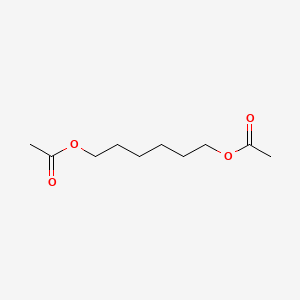
1,6-Diacetoxyhexane
Overview
Description
1,6-Diacetoxyhexane is an organic compound with the molecular formula C10H18O4. It is a diester derived from hexane, where two hydroxyl groups are replaced by acetoxy groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Diacetoxyhexane can be synthesized through the esterification of 1,6-hexanediol with acetic anhydride in the presence of a strong acid catalyst such as fluorine . The reaction typically proceeds as follows: [ \text{C6H14(OH)2} + 2 \text{CH3COOH} \rightarrow \text{C10H18O4} + 2 \text{H2O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,6-Diacetoxyhexane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 1,6-hexanediol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the original diol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 1,6-Hexanediol and acetic acid.
Oxidation: Hexanedioic acid.
Reduction: 1,6-Hexanediol.
Scientific Research Applications
1,6-Diacetoxyhexane has several applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyurethanes.
Biodegradable Plastics: It serves as a building block for biodegradable plastic materials.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical intermediates.
Organic Synthesis: It acts as a reagent in organic synthesis for the preparation of complex molecules.
Mechanism of Action
The mechanism of action of 1,6-diacetoxyhexane primarily involves its reactivity as an ester. The acetoxy groups can undergo hydrolysis, releasing acetic acid and the corresponding diol. This reactivity is exploited in various chemical processes where controlled hydrolysis or esterification is required.
Comparison with Similar Compounds
Similar Compounds
1,6-Hexanediol: The parent diol from which 1,6-diacetoxyhexane is derived.
Hexanedioic Acid: An oxidation product of this compound.
1,6-Dibromohexane: Another derivative of hexane with different functional groups.
Uniqueness
This compound is unique due to its dual ester functional groups, which provide distinct reactivity compared to its parent diol and other derivatives. This makes it particularly useful in applications requiring ester functionalities, such as polymer synthesis and organic reactions.
Properties
IUPAC Name |
6-acetyloxyhexyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-9(11)13-7-5-3-4-6-8-14-10(2)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFWEWMHABZQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884237 | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6222-17-9 | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6222-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006222179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexylene glycol diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediol, 1,6-diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,6-diacetoxyhexane interact with per-ethylated pillar[5]arene?
A1: Research indicates that this compound exhibits a strong binding affinity towards per-ethylated pillar[5]arene. The host molecule, per-ethylated pillar[5]arene, can fully encapsulate this compound within its cavity, forming a supramolecular complex resembling a []pseudorotaxane. [] This interaction highlights the potential of per-ethylated pillar[5]arene as a host molecule for recognizing and binding with linear aliphatic esters like this compound. []
Q2: Can this compound be synthesized through catalytic conversion?
A2: Yes, this compound can be synthesized through the catalytic conversion of isosorbide diacetate. This process employs a combined hetero-/homogeneous tandem catalyst system. [] While the abstract doesn't detail the specific catalysts or reaction conditions, it suggests a potential pathway for producing this compound from a renewable resource like isosorbide. [] Further investigation into the specifics of this conversion method could provide valuable insights into its efficiency and potential applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


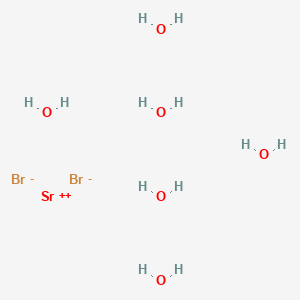
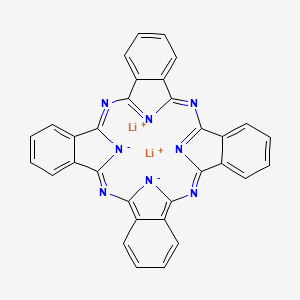
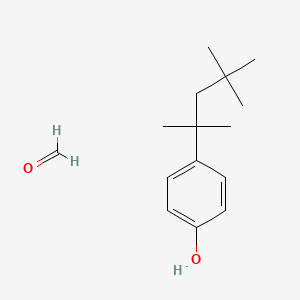
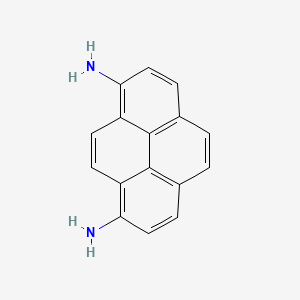
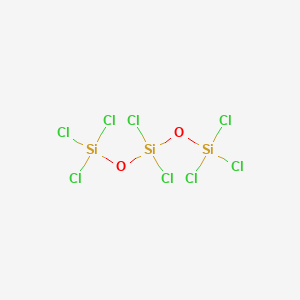
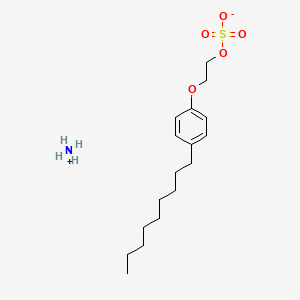
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/new.no-structure.jpg)
